molecular formula C7H5BrFNO B2983718 1-(6-Bromopyridin-2-yl)-2-fluoroethanone CAS No. 1093880-25-1

1-(6-Bromopyridin-2-yl)-2-fluoroethanone

Cat. No.: B2983718
CAS No.: 1093880-25-1
M. Wt: 218.025
InChI Key: OQJONGCUDXVYOO-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-2-fluoroethanone is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a fluorine atom attached to the ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-2-fluoroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of the fluorine atom. One common method includes the reaction of 6-bromopyridine with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate compound. This intermediate is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-2-fluoroethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-2-fluoroethanone has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: Utilized in the study of biological pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-2-fluoroethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromopyridin-2-yl)-2-fluoroethanone is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and synthetic transformations.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-2-fluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJONGCUDXVYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(6-Bromopyridin-2-yl)ethanone (2 g, 10.0 mmol) and 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (9.65 g, 15.0 mmol) were combined in MeOH (100 mL) and heated to reflux for 3 days. After cooling to room temperature, the white solid (alumina) was removed by filtration and filtrate was concentrated in vacuo. The residue was taken up in EtOAc and water and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue was stirred in a combination of 6 N HCl and Et2O overnight. The organic phase was separated and the aqueous phase extracted with Et2O. The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel column chromatography (0-20% EtOAc-hexanes) gave the title compound as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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